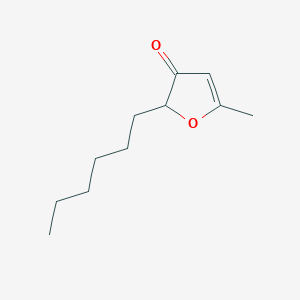

3(2H)-Furanone, 2-hexyl-5-methyl-

Description

Identification in Botanical Sources

Scientific literature confirms the presence of 3(2H)-Furanone, 2-hexyl-5-methyl- in Allium cepa, commonly known as the red onion. nih.gov It has been identified as a component of the essential oil of the onion bulb. thegoodscentscompany.com The synthesis of this "onion furanone" has also been a subject of chemical research. epa.gov

Table 1: Documented Botanical Source of 3(2H)-Furanone, 2-hexyl-5-methyl-

| Botanical Source | Part of Plant |

|---|

While its presence in Allium cepa is established, detailed and widespread investigations into other species within the Allium genus and related genera for this specific compound are not extensively documented in the currently available literature. Further research is required to determine if 3(2H)-Furanone, 2-hexyl-5-methyl- is a characteristic compound of the Allium genus or more narrowly distributed.

Beyond the Alliaceae family, there is a lack of comprehensive studies identifying 3(2H)-Furanone, 2-hexyl-5-methyl- in other diverse plant families. The focus of many studies on furanones in plants has been on other derivatives, such as those found in fruits like strawberries, raspberries, and pineapples, which are important for their flavor profiles. nih.gov

Occurrence in Microbial Systems

The role and presence of furanones in microbial systems, particularly in fermentation, is an area of active research. However, specific documentation for 3(2H)-Furanone, 2-hexyl-5-methyl- is limited.

The production of various furanone derivatives by microorganisms is known. For instance, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) has been reviewed for its synthesis by microbes. cnif.cn Some furanones are produced by yeast during fermentation processes, such as in the production of soy sauce and beer. nih.gov Additionally, certain bacteria, like Lactobacillus helveticus, have been shown to produce other types of furanones that may act as signaling molecules. researchgate.net However, direct evidence and detailed studies specifically identifying 3(2H)-Furanone, 2-hexyl-5-methyl- within the metabolomes of specific fungi or bacteria are not prominent in the reviewed literature.

Furanones, in general, play a significant role in the flavor and aroma profiles of fermented foods. For example, 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone occurs naturally in fermented soy sauce. perfumerflavorist.com While the broader class of furanones is associated with fermentation, the specific contribution or presence of 3(2H)-Furanone, 2-hexyl-5-methyl- in these processes has not been a primary focus of the available research. Further investigation is needed to ascertain its role, if any, in microbial fermentation.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 3(2H)-Furanone, 2-hexyl-5-methyl- |

| 2-Hexyl-5-methyl-3(2H)-furanone |

| 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) |

Structure

3D Structure

Properties

CAS No. |

33922-66-6 |

|---|---|

Molecular Formula |

C11H18O2 |

Molecular Weight |

182.26 g/mol |

IUPAC Name |

2-hexyl-5-methylfuran-3-one |

InChI |

InChI=1S/C11H18O2/c1-3-4-5-6-7-11-10(12)8-9(2)13-11/h8,11H,3-7H2,1-2H3 |

InChI Key |

AAUWBAWSKVOBFL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1C(=O)C=C(O1)C |

Origin of Product |

United States |

Natural Occurrence and Distribution of 3 2h Furanone, 2 Hexyl 5 Methyl

Quantitative Analysis of Natural Abundance

Quantitative studies have been undertaken to determine the concentration of 3(2H)-Furanone, 2-hexyl-5-methyl- in its natural sources. These analyses have revealed specific concentration ranges and factors influencing its abundance.

Research has specifically identified and quantified 3(2H)-Furanone, 2-hexyl-5-methyl- in onion bulbs that have been subjected to fungal or bacterial infections. In these infected bio-matrices, the compound is present in concentrations ranging from 1 to 30 parts per million (ppm), relative to the fresh mass of the onion. coms.events The identification and structural elucidation of this furanone derivative in infected onions were confirmed using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). coms.events

A study focusing on the flavor variations of Allium plants during the frying process also detected 3(2H)-Furanone, 2-hexyl-5-methyl-, but it was exclusively identified in bunching onions (Allium fistulosum), a different species from the common onion (Allium cepa). nih.gov

Table 1: Concentration of 3(2H)-Furanone, 2-hexyl-5-methyl- in Infected Allium cepa

| Biological Matrix | Condition | Concentration (ppm, fresh mass) | Reference |

|---|---|---|---|

| Allium cepa (Onion) Bulb | Infected by fungi or bacteria | 1 - 30 | coms.events |

The presence and concentration of 3(2H)-Furanone, 2-hexyl-5-methyl- appear to be highly dependent on the health and cultivation conditions of the onion. The primary factor influencing its abundance is the presence of microbial infection. coms.events Studies have shown that the exact concentration of this compound in onions is correlated with the severity of the infection. coms.events

Conversely, a comprehensive study on the volatile profiles of Spanish onion varieties cultivated in different geographical regions of Madeira Island (Caniço, Santa Cruz, Ribeira Brava, and Porto Moniz) did not report the presence of 3(2H)-Furanone, 2-hexyl-5-methyl-. mdpi.comresearchgate.netdoaj.org This suggests that the compound is not a ubiquitous volatile constituent of healthy onions across different geographic origins. The variability in volatile compounds in those onions was noted, with sulfur compounds, aldehydes, and other furanic compounds being the most dominant chemical groups, influenced by the geographical location of cultivation. mdpi.comresearchgate.netdoaj.org This highlights that specific stressors, such as microbial attack, are likely the key drivers for the biosynthesis of 3(2H)-Furanone, 2-hexyl-5-methyl- in Allium cepa, rather than geographical or standard cultivation variances.

Biosynthetic Pathways of 3 2h Furanone, 2 Hexyl 5 Methyl

Proposed Biosynthetic Precursors and Intermediates

The biosynthesis of a complex organic molecule such as 3(2H)-Furanone, 2-hexyl-5-methyl- is a stepwise process involving a series of precursor molecules and intermediates. Based on the biosynthesis of other structurally similar furanones, a plausible pathway can be proposed. The carbon backbone of the target molecule, featuring a hexyl group and a methyl group attached to the furanone ring, strongly suggests a polyketide origin.

The likely primary precursors for the biosynthesis are simple acyl-CoA units. Specifically, the hexyl side chain is probably derived from the incorporation of one acetyl-CoA starter unit followed by the iterative addition of two malonyl-CoA extender units, which are subsequently fully reduced. The five-membered furanone ring and its methyl substituent likely originate from a separate polyketide chain or a different biosynthetic route that converges with the hexyl-containing intermediate.

A key intermediate in the formation of many furanone derivatives is a poly-β-keto chain. For 3(2H)-Furanone, 2-hexyl-5-methyl-, a proposed intermediate is a diketide formed from the condensation of a hexanoyl-CoA unit with a malonyl-CoA unit. Subsequent enzymatic modifications, including cyclization and dehydration, would then lead to the formation of the furanone ring.

| Proposed Precursor/Intermediate | Plausible Role in Biosynthesis |

| Acetyl-CoA | Starter unit for the formation of the hexyl side chain. |

| Malonyl-CoA | Extender units for the elongation of the polyketide chain. |

| Hexanoyl-CoA | An intermediate that forms the C6 side chain. |

| Poly-β-keto chain | A common intermediate in polyketide synthesis that undergoes cyclization. |

Polyketide Pathway Involvement in Furanone Biosynthesis

The biosynthesis of many secondary metabolites, including a variety of aromatic and aliphatic compounds, is orchestrated by large, multifunctional enzymes known as polyketide synthases (PKSs). nih.gov The structural characteristics of 3(2H)-Furanone, 2-hexyl-5-methyl- are highly indicative of a biosynthetic route governed by a PKS. Polyketide synthesis resembles fatty acid synthesis but with a greater diversity of starting units and a variable degree of reduction of the keto groups, leading to a vast array of chemical structures. frontiersin.org

In the proposed pathway for 3(2H)-Furanone, 2-hexyl-5-methyl-, a Type I PKS is likely involved. These are large, modular enzymes where each module is responsible for one cycle of chain elongation and modification. The process would begin with the loading of a starter unit, likely acetyl-CoA, onto the PKS. This is followed by a series of condensation reactions with extender units, typically malonyl-CoA, to build the polyketide chain. The specific domains within the PKS modules (e.g., ketosynthase, acyltransferase, ketoreductase, dehydratase, and enoylreductase) determine the structure of the final product. The presence of the hexyl group suggests the action of ketoreductase, dehydratase, and enoylreductase domains to fully reduce the keto groups of a portion of the polyketide chain.

Enzymatic Mechanisms and Catalytic Steps in Furanone Formation

The formation of the furanone ring is a critical step in the biosynthesis of 3(2H)-Furanone, 2-hexyl-5-methyl-. While the specific enzymes for this compound are not yet identified, the mechanisms can be inferred from studies on other furanone-containing natural products. The cyclization of a linear polyketide precursor is a key event. This intramolecular reaction is often catalyzed by a specific domain within the PKS, such as a thioesterase (TE) or a specialized cyclase domain.

The proposed catalytic steps are as follows:

Chain Initiation and Elongation: A PKS loads an acetyl-CoA starter unit and sequentially adds malonyl-CoA extender units to form a linear polyketide chain.

Reductive Tailoring: Specific domains within the PKS modules would catalyze the reduction of certain keto groups to hydroxyl groups, followed by dehydration to form double bonds, and finally reduction of the double bonds to yield the saturated hexyl chain.

Cyclization and Ring Formation: A crucial step involves the intramolecular attack of a hydroxyl group onto a carbonyl group within the polyketide chain, leading to the formation of the five-membered furanone ring. This is likely facilitated by a cyclase or thioesterase domain.

Release from the Enzyme: The final furanone product is released from the PKS enzyme.

Genetic Basis of Biosynthetic Gene Clusters

In many microorganisms, the genes encoding the enzymes for a specific secondary metabolic pathway are physically clustered together on the chromosome, forming a biosynthetic gene cluster (BGC). nih.govencyclopedia.pubbiorxiv.org This co-localization facilitates the coordinated regulation of all the genes required for the production of the final compound. It is highly probable that the biosynthesis of 3(2H)-Furanone, 2-hexyl-5-methyl- is directed by such a BGC.

A typical furanone BGC would be expected to contain:

The gene encoding the core PKS responsible for assembling the carbon skeleton.

Genes for tailoring enzymes that modify the initial polyketide product, such as reductases, dehydratases, and cyclases, if these are not already domains within the PKS.

Genes encoding regulatory proteins that control the expression of the entire cluster.

Genes for transporter proteins that may be involved in exporting the final furanone product out of the cell.

The identification and characterization of such a BGC through genome sequencing and bioinformatic analysis would be a definitive step in confirming the proposed biosynthetic pathway.

| Gene Type in Proposed BGC | Function in Biosynthesis |

| Polyketide Synthase (PKS) | Assembles the initial carbon backbone from acyl-CoA precursors. |

| Tailoring Enzymes (e.g., Reductases, Dehydratases) | Modify the polyketide chain to create the specific chemical structure. |

| Regulatory Genes | Control the timing and level of expression of the biosynthetic genes. |

| Transporter Genes | Export the final furanone compound from the cell. |

Comparative Biosynthesis with Related Furanone Derivatives

The proposed biosynthetic pathway for 3(2H)-Furanone, 2-hexyl-5-methyl- gains further support from the known biosynthesis of other furanone derivatives. For instance, the biosynthesis of the well-known flavor compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) in strawberries has been studied, and while it involves sugar precursors, the final steps of ring formation share similarities with polyketide cyclization reactions. nih.gov

In fungi, the biosynthesis of various polyketide-derived compounds often involves similar enzymatic logic. For example, the formation of other alkyl-substituted lactones frequently proceeds through a PKS-mediated pathway. By comparing the putative BGC for 3(2H)-Furanone, 2-hexyl-5-methyl- with known BGCs for other furanones and polyketides, researchers can identify conserved domains and gene arrangements that provide clues to the specific enzymatic functions. The diversity in the starter and extender units utilized by different PKSs, as well as the array of tailoring enzymes, accounts for the vast structural variety observed in natural furanone compounds.

Chemical Synthesis and Derivatization of 3 2h Furanone, 2 Hexyl 5 Methyl

Total Synthesis Strategies

The construction of the 3(2H)-furanone core with specific alkyl substituents at the C2 and C5 positions requires careful strategic planning to ensure efficiency and selectivity.

A logical retrosynthetic analysis of 3(2H)-Furanone, 2-hexyl-5-methyl- (I) reveals several potential disconnection points. The most common strategies involve disconnecting the bonds forming the heterocyclic ring.

C-O and C-C Bond Cleavage: A primary disconnection across the C2-O1 and C4-C5 bonds leads back to a linear δ-keto-ester or a related precursor. This is a common strategy in furanone synthesis.

Intramolecular Cyclization Precursors: Another approach involves disconnection of the C5-O1 bond, suggesting an intramolecular cyclization of a γ-hydroxy ketone or a related intermediate. Specifically, the synthesis reported by Thomas and Damm points to a γ-hydroxy alkynone as a key precursor. epa.gov This leads to a disconnection that breaks the furanone ring down to simpler, linear starting materials: an aldehyde (heptanal) and a protected propargyl alcohol derivative.

A plausible retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic Analysis of 3(2H)-Furanone, 2-hexyl-5-methyl-

Several synthetic routes have been developed for 3(2H)-furanones, with some being directly applicable to the synthesis of the target compound.

One of the most direct syntheses of 2-hexyl-5-methyl-3(2H)-furanone was reported by Thomas and Damm. epa.gov This method involves the novel addition of methanol (B129727) to a γ-hydroxy alkynone. The key intermediate, 5-hydroxyundec-3-yn-2-one, is prepared and then cyclized to form the target furanone.

General synthetic methods for substituted 3(2H)-furanones that could be adapted for this specific target include:

Cycloisomerization of Allenic Hydroxyketones: This method provides a straightforward route to 3(2H)-furanones, often under mild conditions and without the need for expensive metal catalysts. organic-chemistry.org

Transition-Metal-Catalyzed Cyclization: Gold or palladium catalysts can effectively cyclize γ-hydroxyalkynones to yield the corresponding furanones. organic-chemistry.org

Intramolecular Cyclization of Dioxo Esters: Base-induced intramolecular cyclization of specific keto esters can also serve as an efficient pathway to the furanone ring system. organic-chemistry.org

Table 1: Overview of Selected Synthetic Routes to 3(2H)-Furanones

| Route | Key Precursor | Catalyst/Reagent | Key Features |

| Thomas & Damm epa.gov | γ-Hydroxy alkynone | Methanol / Acid | Specific synthesis for the target compound. |

| Allenic Ketone Cyclization organic-chemistry.org | Allenic hydroxyketone | Water / Heat | Metal-free, simple conditions. |

| Gold-Catalyzed Cyclization organic-chemistry.org | γ-Hydroxyalkynone | (p-CF₃C₆H₄)₃PAuCl / AgOTf | Mild conditions, good yields for substituted furanones. |

| Base-Induced Cyclization organic-chemistry.org | (4-aryl-2,4-dioxobutyl)methylphenylsulfonium salts | Base | Rapid reaction, excellent yields for 2-unsubstituted furanones. |

The 2-hexyl-5-methyl-3(2H)-furanone molecule possesses a chiral center at the C2 position. The development of stereoselective syntheses is crucial for studying the properties of individual enantiomers, as they often exhibit different sensory characteristics. nih.gov

A significant challenge in the stereochemistry of these furanones is their tendency to racemize through keto-enol tautomerism. nih.gov Despite this, asymmetric methods have been developed for the general synthesis of chiral 3(2H)-furanones. These approaches, while not yet specifically reported for the 2-hexyl-5-methyl derivative, provide a framework for its potential enantioselective synthesis:

Catalytic Asymmetric Dihydroxylation: Enynones can be converted to chiral diols, which then cyclize to form enantiomerically enriched 3(2H)-furanones.

Chiral Auxiliaries: The use of chiral auxiliaries attached to a precursor molecule can direct the stereochemical outcome of the cyclization reaction.

Enzymatic Resolution: A racemic mixture of the furanone or a precursor could potentially be resolved using enzymes that selectively react with one enantiomer.

Regioselectivity is also a key consideration, particularly in cyclization reactions of unsymmetrical precursors, to ensure the formation of the desired 2,5-disubstituted pattern over other isomers. The choice of starting materials and catalysts, such as in gold-catalyzed cyclizations of γ-hydroxyalkynones, plays a critical role in controlling the regiochemical outcome. organic-chemistry.org

Chemo-Enzymatic and Biocatalytic Approaches to Synthesis

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis for producing flavor compounds. rug.nl

While a specific chemo-enzymatic total synthesis for 2-hexyl-5-methyl-3(2H)-furanone has not been extensively documented, the formation of related furanones through microbial pathways is well-known. nih.govcapes.gov.br For instance, certain yeasts are known to produce furanones during fermentation processes, likely from Maillard reaction intermediates. nih.gov This suggests the potential for developing a whole-cell or isolated enzyme-based process for the synthesis of the target molecule.

Potential biocatalytic strategies could include:

Yeast Fermentation: Utilizing specific yeast strains capable of converting simple sugars and precursors into the desired furanone.

Enzymatic Reactions: Employing isolated enzymes, such as lipases or oxidoreductases, to perform key stereoselective steps in the synthetic pathway. For example, Candida antarctica lipase (B570770) B (CALB) has been effectively used for the synthesis of furan-based polyesters, demonstrating the utility of enzymes in furan (B31954) chemistry. rug.nl

Synthesis of Analogues and Derivatives for Structure-Activity Relationship Studies

The synthesis of analogues of 2-hexyl-5-methyl-3(2H)-furanone is essential for conducting structure-activity relationship (SAR) studies. These studies help to correlate the chemical structure of a molecule with its sensory properties (flavor and aroma) or other biological activities. nih.govacs.org

SAR studies on other furanones have revealed that the nature and position of substituents on the furanone ring significantly influence their biological activity, such as quorum sensing inhibition. nih.govucc.ie For flavor compounds, subtle structural changes can lead to dramatic differences in aroma profiles and detection thresholds. nih.gov

To investigate the SAR of 2-hexyl-5-methyl-3(2H)-furanone, a library of analogues could be synthesized by:

Varying the C2-Alkyl Chain: The hexyl group could be replaced with other alkyl chains of varying length (e.g., butyl, octyl) or with branched or unsaturated chains to probe the effect of lipophilicity and steric bulk.

Modifying the C5-Methyl Group: The methyl group at the C5 position could be substituted with other small alkyl groups (e.g., ethyl, propyl) or functional groups.

Introducing Substituents on the Furanone Ring: Adding substituents at the C4 position could alter the electronic properties and conformation of the ring, potentially impacting its interaction with olfactory receptors.

Creating Chiral Derivatives: Synthesizing optically active sulfur-containing 2(5H)-furanone derivatives has been shown to be a successful strategy for developing compounds with interesting biological activities. nih.govmdpi.com

Table 2: Proposed Analogues for SAR Studies

| Analogue Type | Modification | Rationale |

| C2-Alkyl Chain Variants | Replace hexyl with butyl, octyl, cyclohexyl | Investigate effect of chain length and steric bulk on flavor profile. |

| C5-Alkyl Variants | Replace methyl with ethyl, propyl | Determine the importance of the C5 substituent size. |

| C4-Substituted Analogues | Introduce -OH, -CH₃, or halogens at C4 | Modulate electronic properties and ring conformation. |

| Isomeric Variants | Synthesize the corresponding 2(5H)-furanone | Compare the flavor and stability of different furanone isomers. |

Reaction Mechanisms of Furanone Ring Formation and Functionalization

The formation of the 3(2H)-furanone ring typically proceeds through an intramolecular cyclization mechanism. In the case of the synthesis from γ-hydroxy alkynones, the reaction is often catalyzed by acid. perfumerflavorist.com

The proposed mechanism involves the following key steps:

Protonation: The carbonyl oxygen of the γ-hydroxy alkynone is protonated by the acid catalyst, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The hydroxyl group acts as an internal nucleophile, attacking the activated carbonyl carbon. This step is a 5-endo-dig cyclization.

Tautomerization/Rearrangement: The initial cyclization product undergoes tautomerization and rearrangement to form the stable 3(2H)-furanone ring. In the synthesis by Thomas and Damm, the addition of methanol across the alkyne bond precedes the acid-catalyzed cyclization and dehydration to yield the final product. epa.gov

Other relevant mechanisms in furanone synthesis include:

Aldol (B89426) Condensation: Intramolecular aldol condensation of a 1,4-dicarbonyl compound can lead to a β-hydroxy ketone, which then dehydrates to form the furanone ring.

Wittig Rearrangement: Certain substituted glycolate (B3277807) derivatives can undergo an unusual enolate Wittig rearrangement followed by an alkylative cyclization to form 3-hydroxy-2-furanone derivatives. acs.org

Functionalization of the pre-formed furanone ring can be achieved through various reactions, such as electrophilic substitution or Michael addition, allowing for the synthesis of a wide range of derivatives.

Advanced Analytical Methodologies for 3 2h Furanone, 2 Hexyl 5 Methyl

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the unambiguous identification and structural analysis of 3(2H)-Furanone, 2-hexyl-5-methyl-. These techniques provide detailed information about the molecule's atomic composition, connectivity, and functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 3(2H)-Furanone, 2-hexyl-5-methyl-. In GC, the compound is vaporized and separated from other components in a mixture as it passes through a capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for its identification.

Following separation by GC, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process fragments the molecule into a unique pattern of charged ions. The mass-to-charge ratio (m/z) of these fragments is measured, generating a mass spectrum that serves as a molecular fingerprint.

The National Institute of Standards and Technology (NIST) provides reference mass spectral data for 3(2H)-Furanone, 2-hexyl-5-methyl-. uci.edunist.gov The electron ionization mass spectrum shows a characteristic fragmentation pattern, with prominent peaks that are crucial for its identification. nih.gov

Table 1: GC-MS Data for 3(2H)-Furanone, 2-hexyl-5-methyl-

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₁₈O₂ | uci.edunist.gov |

| Molecular Weight | 182.26 g/mol | nih.gov |

| CAS Registry Number | 33922-66-6 | nist.gov |

| Kovats Retention Index (Standard non-polar) | 1434 | nist.gov |

Table 2: Major Mass Spectral Peaks (Electron Ionization) for 3(2H)-Furanone, 2-hexyl-5-methyl-

| Mass-to-Charge Ratio (m/z) | Relative Intensity |

| 98 | 999 |

| 111 | 522 |

| 41 | 258 |

| 39 | 203 |

| 43 | 184 |

Source: nih.gov

Quantification of 3(2H)-Furanone, 2-hexyl-5-methyl- can also be achieved using GC-MS by creating a calibration curve with known concentrations of a pure standard. By comparing the peak area of the compound in a sample to the calibration curve, its concentration can be accurately determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Elucidation

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. Key expected signals would include:

A triplet for the terminal methyl group of the hexyl chain.

A multiplet for the methylene (B1212753) groups of the hexyl chain.

A multiplet for the proton at the chiral center (C2).

A singlet for the methyl group attached to the furanone ring (C5).

A singlet for the vinyl proton on the furanone ring (C4).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each of the 11 carbon atoms in the molecule. The carbonyl carbon (C3) would appear at a characteristic downfield chemical shift. The carbons of the double bond (C4 and C5) and the carbon attached to the oxygen in the ring (C2) would also have specific chemical shifts.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the connectivity of protons and carbons. COSY would show correlations between adjacent protons, helping to piece together the hexyl chain and its connection to the furanone ring. HSQC would link each proton to its directly attached carbon atom, aiding in the definitive assignment of both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 3(2H)-Furanone, 2-hexyl-5-methyl-, the IR spectrum would be characterized by several key absorption bands. While a specific spectrum for this compound is not available in the searched results, the expected characteristic absorptions based on its structure are:

Table 3: Predicted Characteristic IR Absorption Bands for 3(2H)-Furanone, 2-hexyl-5-methyl-

| Functional Group | Expected Absorption Range (cm⁻¹) | Description |

| C=O (α,β-unsaturated ketone) | 1700 - 1720 | Strong, sharp absorption |

| C=C (in the furanone ring) | 1640 - 1680 | Medium to weak absorption |

| C-O-C (ether linkage in the ring) | 1050 - 1150 | Strong absorption |

| C-H (sp³ hybridized carbons of the hexyl chain and methyl group) | 2850 - 3000 | Strong, sharp absorptions |

| C-H (sp² hybridized carbon of the vinyl group) | 3010 - 3100 | Medium absorption |

Based on general IR correlation tables. libretexts.org

The presence and position of these bands would provide strong evidence for the furanone ring system and the attached alkyl groups.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio of an ion, often to within a few parts per million (ppm). algimed.com This high accuracy allows for the determination of the elemental composition of a molecule with a high degree of confidence. uci.eduspectroscopyonline.com For 3(2H)-Furanone, 2-hexyl-5-methyl- (C₁₁H₁₈O₂), the theoretical monoisotopic mass can be calculated. HRMS analysis would aim to measure an experimental mass that closely matches this theoretical value, thereby confirming the molecular formula.

Table 4: Predicted HRMS Data for 3(2H)-Furanone, 2-hexyl-5-methyl-

| Ion | Theoretical Monoisotopic Mass (m/z) |

| [M]⁺ | 182.1307 |

| [M+H]⁺ | 183.1385 |

| [M+Na]⁺ | 205.1204 |

Calculated based on the molecular formula C₁₁H₁₈O₂.

Obtaining an accurate mass measurement that falls within a narrow tolerance (typically <5 ppm) of the calculated value provides strong evidence for the compound's elemental composition. algimed.com

Chromatographic Purity and Separation Methodologies

Chromatographic techniques are essential for the isolation of 3(2H)-Furanone, 2-hexyl-5-methyl- from complex mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) for Isolation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds. Given the relatively non-polar nature of 3(2H)-Furanone, 2-hexyl-5-methyl-, a reversed-phase HPLC (RP-HPLC) method would be the most suitable approach. researchgate.netlibretexts.org

In RP-HPLC, the stationary phase is non-polar (e.g., C8 or C18), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). libretexts.orgsielc.com The separation is based on the differential partitioning of the compound between the non-polar stationary phase and the polar mobile phase. youtube.com

A typical RP-HPLC method for the analysis of 3(2H)-Furanone, 2-hexyl-5-methyl- would involve:

Column: A C18 or C8 column. libretexts.org

Mobile Phase: A gradient elution starting with a higher proportion of water and gradually increasing the proportion of acetonitrile or methanol. This would effectively elute compounds with a range of polarities.

Detector: A UV detector would be suitable for detection, as the α,β-unsaturated ketone chromophore in the furanone ring is expected to absorb UV light.

By running a sample through the HPLC system, a chromatogram is produced where 3(2H)-Furanone, 2-hexyl-5-methyl- would appear as a peak at a specific retention time. The area of this peak is proportional to the concentration of the compound, allowing for purity assessment. The presence of other peaks would indicate impurities. For preparative purposes, the fraction corresponding to the peak of interest can be collected for further use.

Gas Chromatography (GC) for Volatile Compound Profiling

Gas chromatography (GC) is a cornerstone technique for the separation and analysis of volatile and semi-volatile compounds. Its application is crucial in the volatile compound profiling of matrices containing 3(2H)-Furanone, 2-hexyl-5-methyl-. The effectiveness of GC analysis is highly dependent on the operational parameters, including the type of column, carrier gas, and the temperature programming of the oven.

In the analysis of essential oils, such as that from Allium cepa (red onion), where 3(2H)-Furanone, 2-hexyl-5-methyl- has been identified as a major component (7.74%), specific GC parameters are employed. cabidigitallibrary.orgresearchgate.net A common setup involves using a capillary column, which provides high resolution. For instance, a DB-5ms column (30 m length, 250 µm internal diameter, 0.25 µm film thickness) is frequently utilized. eurl-pc.eu Helium is a standard carrier gas, with a typical flow rate of around 1.2 mL/min. cabidigitallibrary.org

The temperature program is a critical parameter that is optimized to achieve good separation of the various volatile compounds present in the sample. A representative temperature program might start at a relatively low temperature, such as 45°C, hold for a few minutes, and then ramp up in stages to a final temperature, which could be around 200°C or higher. cabidigitallibrary.org For example, one method increases the temperature at a rate of 7°C/min up to 100°C, holds for 15 minutes, then increases at 5°C/min to 150°C, holds for 20 minutes, and finally increases at 15°C/min to 200°C, holding for 5 minutes. cabidigitallibrary.org The injector temperature is also a key factor and is typically set high enough to ensure rapid volatilization of the sample, for instance, at 250°C. cabidigitallibrary.org

| Parameter | Value |

| Column | DB-5ms (or similar) |

| Column Dimensions | 30 m x 250 µm x 0.25 µm |

| Carrier Gas | Helium |

| Flow Rate | ~1.2 mL/min |

| Injector Temperature | 250°C - 260°C |

| Oven Temperature Program | Ramped, e.g., 45°C to 200°C in stages |

| Injection Mode | Splitless or Split |

Table 1: Typical Gas Chromatography Parameters for the Analysis of Volatile Compounds Including 3(2H)-Furanone, 2-hexyl-5-methyl-

Advanced Hyphenated Techniques for Complex Mixture Analysis

To overcome the limitations of standalone GC and to gain more comprehensive information about the sample, hyphenated techniques are widely employed. These techniques couple the separation power of GC with the identification capabilities of other analytical instruments, most notably mass spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and commonly used hyphenated technique for the analysis of volatile and semi-volatile compounds. It combines the separation efficiency of gas chromatography with the detection and identification power of mass spectrometry. As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its identification by comparing it to spectral libraries, such as the National Institute of Standards and Technology (NIST) library. iomcworld.com

In the analysis of 3(2H)-Furanone, 2-hexyl-5-methyl-, GC-MS has been instrumental in its identification in various matrices, including the essential oil of Allium cepa. cabidigitallibrary.orgresearchgate.net The mass spectrum of 3(2H)-Furanone, 2-hexyl-5-methyl- shows characteristic fragment ions that aid in its identification. nih.gov The ionization is typically performed using electron ionization (EI) at a standard energy of 70 eV. iomcworld.com

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with a time-of-flight mass spectrometer (ToFMS) represents a further advancement in the analysis of highly complex volatile mixtures. nih.gov This technique provides a significant increase in peak capacity and sensitivity compared to conventional one-dimensional GC. nih.gov While not specifically detailed for 3(2H)-Furanone, 2-hexyl-5-methyl- in the provided context, the application of GC×GC-ToFMS to analyze the volatile composition of complex food matrices like "broas" (a type of bread) demonstrates its potential for resolving and identifying a vast number of compounds, including various furanones. nih.gov

The fragmentation of furanones in mass spectrometry has been a subject of detailed study to understand the underlying mechanisms, which is crucial for the accurate identification of these compounds in complex mixtures. imreblank.ch

| Technique | Principle | Application for 3(2H)-Furanone, 2-hexyl-5-methyl- |

| GC-MS | Separates compounds by GC and identifies them by their mass spectra. | Identification in essential oils and other complex mixtures. cabidigitallibrary.orgresearchgate.net |

| GC×GC-ToFMS | Provides enhanced separation by using two different GC columns and rapid detection by ToFMS. | High-resolution screening of complex volatile profiles containing various furanones. nih.gov |

| GC-O | Combines GC separation with human sensory perception to identify odor-active compounds. | Potentially used to determine the specific aroma contribution of 3(2H)-Furanone, 2-hexyl-5-methyl- in a mixture. |

Table 2: Advanced Hyphenated Techniques for the Analysis of 3(2H)-Furanone, 2-hexyl-5-methyl-

Biological and Ecological Interactions of 3 2h Furanone, 2 Hexyl 5 Methyl in Non Human Systems

Role in Plant-Environment Interactions

The production of volatile compounds is a key strategy for plants to interact with their environment, including defending against pests and competing with other plants. The presence of 3(2H)-Furanone, 2-hexyl-5-methyl- in Allium species points towards its potential role in these interactions.

Contribution to Plant Defense Mechanisms against Herbivores and Pathogens

Evidence strongly suggests that 3(2H)-Furanone, 2-hexyl-5-methyl- plays a role in the defense mechanisms of Allium cepa (onion) against microbial pathogens. Research has shown that the concentration of this furanone, along with a related compound, 2-octyl-5-methyl-3(2H)-furanone, increases in onion bulbs infected with fungi or bacteria. chemspider.com The concentration of these 3(2H)-furanones was found to be between 1 and 30 parts per million (ppm) relative to the fresh mass of the onions, with the exact amount appearing to correlate with the severity of the infection. chemspider.com This inducible production indicates an active defense response by the plant to the presence of pathogens.

While direct studies on the effect of 3(2H)-Furanone, 2-hexyl-5-methyl- on specific plant pathogens are not extensively documented, the broader class of furanones has demonstrated significant antimicrobial properties. For instance, 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF), another furanone found in various fruits, has been shown to exhibit broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria, as well as antifungal activity against pathogens like Candida albicans. nih.gov This suggests that 3(2H)-Furanone, 2-hexyl-5-methyl-, with its similar core structure, may function as a protective chemical agent for Allium species against a range of microbial invaders.

Information regarding its direct role in defense against herbivores is less clear. However, the pungent and characteristic odors of Allium species, to which this furanone likely contributes, are generally considered to be a form of chemical defense to deter feeding by a wide range of animals.

Involvement in Allelopathic Effects and Interspecies Competition

Allelopathy, the chemical inhibition of one plant by another, is a known strategy in plant competition. Volatile organic compounds (VOCs) are often the active agents in these interactions. thegoodscentscompany.comnist.gov Allium species are well-documented for their allelopathic potential, which is largely attributed to the release of a variety of volatile compounds. nih.gov These compounds can influence the germination and growth of neighboring plants.

Chemical Ecology and Inter-Organismal Communication

Semiochemicals are signaling molecules that mediate interactions between organisms. The structural characteristics of 3(2H)-Furanone, 2-hexyl-5-methyl- and the known roles of other furanones suggest its potential function as a semiochemical in various ecological contexts.

Function as a Semiochemical in Insect-Plant Interactions

There is currently no direct evidence to classify 3(2H)-Furanone, 2-hexyl-5-methyl- as a semiochemical in insect-plant interactions. However, the role of plant volatiles in attracting or repelling insects is a fundamental aspect of chemical ecology. It is conceivable that this furanone, as part of the scent profile of Allium, could influence the behavior of insects. For instance, it could act as a repellent to generalist herbivores or as an attractant to specialist insects that have co-evolved with Allium species. Further research, such as electroantennography (EAG) studies to measure insect antennal responses, would be necessary to determine if this compound is detected by and elicits a behavioral response in insects.

Role in Microbial Quorum Sensing or Communication

A significant area of research for furanone compounds is their ability to interfere with microbial communication, specifically quorum sensing (QS). QS is a system of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density. Halogenated furanones, originally isolated from the marine red alga Delisea pulchra, are well-known for their ability to inhibit QS in a variety of bacteria, including human pathogens like Pseudomonas aeruginosa. nih.gov This inhibition can lead to a reduction in biofilm formation and virulence.

Studies on other furanones, such as 2(5H)-Furanone, have demonstrated their ability to inhibit QS mediated by a wide range of N-acylhomoserine lactone (AHL) signal molecules. nih.govepa.govmdpi.com This suggests that furanones can act as broad-spectrum QS inhibitors. For example, 2(5H)-Furanone has been shown to significantly reduce biofilm formation in Aeromonas hydrophila, a bacterium isolated from a bio-fouled membrane. nih.gov While direct studies on 3(2H)-Furanone, 2-hexyl-5-methyl- are lacking, its structural similarity to other QS-inhibiting furanones makes it a plausible candidate for having a role in microbial communication, potentially by disrupting the QS systems of bacteria in its vicinity. This could be particularly relevant in the context of the plant's defense against pathogenic bacteria.

In vitro Biological Activity in Non-Human Models

Direct in vitro studies on the biological activity of purified 3(2H)-Furanone, 2-hexyl-5-methyl- in non-human models are not widely available in the reviewed literature. However, the activity of extracts containing this compound and the known activities of similar furanones provide some insights into its potential effects.

A volatile extract from Allii Fistulosi Bulbus (the bulb of the Welsh onion), which is known to contain 5-methyl-2-octyl-3(2H)-furanone, a close structural analog, has been shown to alleviate aflatoxin B1-induced oxidative stress in HepG2 cells. sigmaaldrich.com While this is a human cell line, it points to potential antioxidant properties of the volatile constituents, which could be relevant in other biological systems.

Furthermore, various furanone derivatives have demonstrated a range of biological activities in non-human models. For example, a synthetic 2(5H)-furanone derivative, F105, exhibited highly specific antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus, Bacillus cereus, and Bacillus subtilis, but was ineffective against Gram-negative bacteria. Another furanone, 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF), has shown broad-spectrum antimicrobial activity against pathogenic bacteria and fungi. nih.gov These findings suggest that 3(2H)-Furanone, 2-hexyl-5-methyl- may also possess antimicrobial properties that could be explored in in vitro assays against a range of microbial species, including plant pathogens.

Evaluation of Contribution to Bioactive Profiles of Natural Extracts (e.g., Antischistosomal Activity of A. cepa Essential Oil)

In one study, the essential oil of A. cepa was evaluated for its effectiveness against Schistosoma mansoni, a parasitic flatworm. Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this oil revealed that 3(2H)-Furanone, 2-hexyl-5-methyl- was a major component, constituting 7.74% of the total oil content. tandfonline.com This positions the furanone derivative as one of the principal volatile compounds in an extract with proven antiparasitic properties. While the study highlights the activity of the entire essential oil, the high concentration of 3(2H)-Furanone, 2-hexyl-5-methyl- suggests it may be a significant contributor to the observed antischistosomal effects. However, studies isolating this specific furanone to confirm its direct activity are needed to establish a definitive causal link.

Table 1: Major Chemical Components of Allium cepa Essential Oil with Antischistosomal Activity

| Compound | Percentage in Oil (%) |

|---|---|

| 3,5-diethyl-1,2,4-trithiolane | 10.17 |

| 1,3,5-trithiolane | 7.80 |

| 3(2H)-Furanone, 2-hexyl-5-methyl- | 7.74 |

| Dodecane | 6.77 |

| 4-dibutylaminobut-2-yn-1-ol | 5.94 |

| 3(2H)-Furanone, 5-methyl-2-octyl- | 5.27 |

Data sourced from a study evaluating the antischistosomal activity of A. cepa essential oil. tandfonline.com

Investigation of Antimicrobial Properties against Non-Human Pathogens

The antimicrobial potential of Allium species is well-documented, and the volatile compounds within their essential oils are considered primary contributors to this activity. These oils have shown inhibitory effects against various fungal species, including significant plant pathogens.

Studies on Antiparasitic Effects in Model Organisms

Beyond the antischistosomal activity mentioned previously, extracts from Allium cepa containing 3(2H)-Furanone, 2-hexyl-5-methyl- have been investigated for their effects against parasites in aquaculture, a critical non-human system.

In vitro studies have demonstrated that fresh juice from Allium cepa possesses anti-parasitic properties against crustacean parasites that affect farmed fish. One such study tested the efficacy of onion juice against Lernantropus kroyeri, a copepod parasite that infects European sea bass (Dicentrarchus labrax). tandfonline.comtandfonline.comresearchgate.net The results showed that onion juice had a time- and concentration-dependent killing effect on the parasites. tandfonline.comtandfonline.com Another study confirmed the anti-parasitic potential of A. cepa extract against Dactylogyrus spp., a monogenean parasite affecting Nile tilapia (Oreochromis niloticus). nih.govresearchgate.net

While these findings are promising for developing natural treatments in aquaculture, the studies emphasize that the specific active compounds responsible for the parasiticidal activity have not yet been definitively identified. tandfonline.comresearchgate.net As a major volatile component of onion, 3(2H)-Furanone, 2-hexyl-5-methyl- is a strong candidate for contributing to this effect, but further research involving the isolated compound is necessary to confirm its direct role and efficacy against fish parasites.

**Table 2: In Vitro Antiparasitic Activity of Allium cepa Juice Against *Lernantropus kroyeri***

| Concentration of Onion Juice (%) | Time to 50% Mortality (minutes) | Time to 100% Mortality (minutes) |

|---|---|---|

| 20 | > 60 | > 60 |

| 40 | > 60 | > 60 |

| 60 | < 60 | 60 |

| 80 | < 60 | 60 |

| 100 | < 60 | 60 |

Data adapted from an in vitro study on a crustacean fish parasite. tandfonline.comresearchgate.net

Metabolic Fate and Biotransformation in Environmental and Biological Matrices

Understanding the metabolic fate and biotransformation of 3(2H)-Furanone, 2-hexyl-5-methyl- is essential for evaluating its environmental persistence and ecological impact. Direct research on this specific compound is scarce; however, studies on related furanone structures provide insights into potential metabolic pathways.

One significant biotransformation pathway for furanones is glucosylation, a process that can be carried out by microorganisms. A study on the biotransformation of structurally related 2(5H)- and 3(2H)-furanones (such as furaneol (B68789) and homofuraneol) demonstrated that various plant glucosyltransferases, expressed in Escherichia coli, could efficiently transfer a glucose molecule to the furanone structure. nih.gov This enzymatic modification typically increases water solubility and can alter the biological activity of the parent compound; in the case of these aroma compounds, glucosylation rendered them odorless. nih.gov This suggests that in biological matrices containing appropriate microbial enzymes, 3(2H)-Furanone, 2-hexyl-5-methyl- could be similarly transformed.

Furthermore, certain microorganisms are known to produce furanones as signaling molecules. For instance, two 2(5H)-furanones were found to be released by the bacterium Lactobacillus helveticus in response to stress, indicating that these compounds can be synthesized and exist within microbial systems. researchgate.net While this does not describe the degradation of the compound, it points to the active role of furanones in microbial ecology. Information regarding the degradation or persistence of 3(2H)-Furanone, 2-hexyl-5-methyl- in environmental matrices like soil and water remains an area requiring further investigation.

Advanced Research Methodologies for Studying 3 2h Furanone, 2 Hexyl 5 Methyl

Omics Technologies in Furanone Research

"Omics" technologies offer a holistic view of the biological processes underlying the production and activity of 3(2H)-Furanone, 2-hexyl-5-methyl-. By examining the complete set of metabolites, transcripts, and proteins, researchers can build a comprehensive picture of its biochemical context.

Metabolomics is instrumental in identifying and quantifying the complete set of small molecules, including 3(2H)-Furanone, 2-hexyl-5-methyl-, within a biological system. nih.govubc.ca This approach is crucial for understanding the metabolic phenotype of an organism that produces this furanone. nih.gov Advanced analytical platforms such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are central to these studies, offering high sensitivity and the ability to analyze complex mixtures. nih.gov

In a typical metabolomics workflow to study 3(2H)-Furanone, 2-hexyl-5-methyl-, samples from a relevant biological source, such as a plant or microorganism, would be collected. The volatile and semi-volatile compounds, including the target furanone, would then be extracted and analyzed. The resulting data provides a "metabolic fingerprint" that can be used to correlate the abundance of 3(2H)-Furanone, 2-hexyl-5-methyl- with other metabolites, offering clues about its biosynthetic precursors and related metabolic pathways.

Below is a hypothetical data table illustrating the type of results that could be obtained from a metabolomics study comparing two conditions, such as different stages of fruit ripening, where Condition B shows a higher production of 3(2H)-Furanone, 2-hexyl-5-methyl-.

| Metabolite | Retention Time (min) | m/z | Fold Change (Condition B vs. A) | Putative Identification |

| 1 | 12.5 | 182.13 | 5.2 | 3(2H)-Furanone, 2-hexyl-5-methyl- |

| 2 | 8.2 | 172.15 | 4.8 | Hexanoic acid |

| 3 | 15.1 | 256.24 | -2.1 | Alpha-Linolenic Acid |

| 4 | 5.4 | 116.07 | 3.5 | Pyruvic acid |

This table is for illustrative purposes and does not represent actual experimental data.

While metabolomics identifies the products of metabolism, transcriptomics and proteomics delve into the genetic and enzymatic machinery responsible for their creation. nih.govresearchgate.net Transcriptomics quantifies the expression of all genes in an organism, while proteomics identifies and quantifies the proteins. nih.gov When applied to the study of 3(2H)-Furanone, 2-hexyl-5-methyl-, these techniques can pinpoint the specific genes and enzymes involved in its biosynthesis.

The general strategy involves comparing the transcriptomes and proteomes of a high-producing organism with a low-producing one. Genes and proteins that are significantly more abundant in the high-producer are considered candidates for involvement in the biosynthesis of the furanone. This integrated "multi-omics" approach has been successfully used to uncover the biosynthetic pathways of other flavor compounds. nih.govresearchgate.netfrontiersin.orgnih.gov

A hypothetical dataset from such a study might look like the following:

| Gene/Protein ID | Log2 Fold Change (High vs. Low Producer) | Putative Function |

| GENE_045 | 4.8 | Acyl-CoA synthetase |

| GENE_123 | 5.1 | Enoyl-CoA hydratase |

| PROT_789 | 4.5 | 3-hydroxyacyl-CoA dehydrogenase |

| PROT_101 | 5.5 | Ketoacyl-CoA thiolase |

This table is for illustrative purposes and does not represent actual experimental data.

Stable Isotope Labeling and Tracing for Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) using stable isotope labeling is a powerful technique to map the flow of atoms through metabolic pathways. nih.govrjlbpcs.comcreative-proteomics.com In the context of 3(2H)-Furanone, 2-hexyl-5-methyl-, this method can definitively identify its precursors and the efficiency of their conversion. nih.govacs.org

The process involves feeding the producing organism a substrate, such as glucose or a fatty acid, that has been enriched with a stable isotope like ¹³C or ²H. The labeled atoms are then traced as they are incorporated into various metabolites, including the target furanone. By analyzing the pattern of isotope incorporation using techniques like Mass Spectrometry or Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can reconstruct the biosynthetic route. mdpi.comnih.govmonash.edu This approach provides a dynamic view of metabolism that is not possible with static "omics" measurements alone. researchgate.netresearchgate.net

A simplified representation of data from a stable isotope tracing experiment is shown below:

| Labeled Precursor | Target Metabolite | Isotope Enrichment (%) | Inferred Pathway |

| [U-¹³C₆]-Glucose | 3(2H)-Furanone, 2-hexyl-5-methyl- | 5% | Minor contribution from carbohydrate metabolism |

| [U-¹³C₁₆]-Palmitic Acid | 3(2H)-Furanone, 2-hexyl-5-methyl- | 85% | Major contribution from fatty acid beta-oxidation |

This table is for illustrative purposes and does not represent actual experimental data.

Computational Chemistry and Molecular Modeling

Computational approaches are increasingly used to predict the properties and interactions of molecules like 3(2H)-Furanone, 2-hexyl-5-methyl-, saving time and resources in the lab.

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a molecule with its biological activity. gardp.org For 3(2H)-Furanone, 2-hexyl-5-methyl-, SAR can be used to predict its sensory properties (e.g., odor profile and intensity) or other biological activities based on its structural features, such as the length of the hexyl chain and the position of the methyl group. By comparing the activity of a series of related furanone derivatives, computational models can be built to identify the key structural motifs responsible for a particular effect. nih.govresearchgate.netucc.ienih.gov

A hypothetical SAR table for a series of furanone analogs is presented below:

| Compound | R1 Group | R2 Group | Odor Intensity (Predicted) |

| Analog 1 | Hexyl | Methyl | High |

| Analog 2 | Butyl | Methyl | Medium |

| Analog 3 | Hexyl | Ethyl | High |

| Analog 4 | Propyl | Hydrogen | Low |

This table is for illustrative purposes and does not represent actual experimental data.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. plos.org In the study of 3(2H)-Furanone, 2-hexyl-5-methyl-, docking can be used to simulate its interaction with proteins, such as olfactory receptors, to understand the molecular basis of its aroma. nih.govnih.gov These simulations can predict the binding affinity and identify the key amino acid residues in the receptor that interact with the furanone. mdpi.commdpi.com This information is invaluable for understanding why this molecule has its specific scent and for designing new molecules with desired aroma characteristics.

The results of a molecular docking study are often summarized in a table like the one below:

| Receptor Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |

| Olfactory Receptor OR5A1 | 3(2H)-Furanone, 2-hexyl-5-methyl- | -7.8 | TYR101, PHE198, SER254 |

| Olfactory Receptor OR2J3 | 3(2H)-Furanone, 2-hexyl-5-methyl- | -5.2 | VAL110, ILE203 |

This table is for illustrative purposes and does not represent actual experimental data.

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations have emerged as a powerful tool for elucidating the complex reaction mechanisms involving 3(2H)-furanone derivatives. These computational methods provide detailed insights into the energetics and pathways of chemical transformations, which are often difficult to determine through experimental means alone. While specific quantum chemical studies on 2-hexyl-5-methyl-3(2H)-furanone are not extensively documented in publicly available literature, the principles and methodologies can be understood from research on analogous furanone structures. These studies collectively demonstrate the utility of computational chemistry in understanding the formation, isomerization, and decomposition of this important class of compounds.

Theoretical calculations, such as those using Density Functional Theory (DFT) and ab initio methods like CBS-QB3, are employed to model the potential energy surfaces of reactions. researchgate.net This allows for the determination of transition state geometries, activation energies, and reaction enthalpies, which are crucial for predicting the feasibility and kinetics of a particular reaction pathway. researchgate.net

One area where quantum chemical calculations have been particularly insightful is in the study of the thermal decomposition of furanones. For instance, theoretical studies on the thermal decomposition of 2(3H)- and 2(5H)-furanones and their methyl derivatives have shown that these reactions can proceed through various channels, including isomerization and fragmentation. researchgate.net Calculations have revealed that the interconversion between different furanone isomers can occur via a 1,2-H-transfer reaction to an open-ring ketenoic aldehyde intermediate, which then recyclizes. researchgate.net Such detailed mechanistic insights are invaluable for understanding the stability and reactivity of furanones under different thermal conditions.

Furthermore, quantum chemical calculations are instrumental in investigating the formation mechanisms of furanones, particularly through complex pathways like the Maillard reaction. The Maillard reaction involves a series of reactions between amino acids and reducing sugars, leading to a plethora of flavor and aroma compounds, including various furanones. nih.govresearchgate.netimreblank.ch Computational models can help to unravel the intricate network of reactions by identifying the most energetically favorable pathways for the formation of key intermediates and final products. For example, studies on the formation of 2,5-dimethyl-4-hydroxy-3[2H]-furanone (DMHF) have utilized computational approaches to investigate the cyclization of the intact glucose skeleton as a major formation pathway. researchgate.net

The application of these computational methodologies to 2-hexyl-5-methyl-3(2H)-furanone would involve modeling the potential reaction pathways for its formation, such as through the Maillard reaction involving specific amino acids and lipid oxidation products, given the hexyl substituent. Quantum chemical calculations could predict the most likely precursors and intermediates, as well as the reaction conditions that would favor its formation. Similarly, the thermal stability and potential decomposition products of 2-hexyl-5-methyl-3(2H)-furanone could be investigated, providing valuable information for its application in food and fragrance industries.

Table 1: Theoretical Methods Used in Studying Furanone Reaction Mechanisms

| Theoretical Method | Basis Set | Application | Reference |

| CBS-QB3 | --- | Calculation of bond dissociation enthalpies, ionization energies, and unimolecular chemical kinetic rate constants for thermal decomposition. | researchgate.net |

| M06-2X | 6-311++G(d,p) | Exploration of thermal decomposition reactions of 2(3H)- and 2(5H)-furanones and their methyl derivatives. | researchgate.net |

| Density Functional Theory (DFT) | Varies | Investigation of cycloaddition reactions and selectivity in furanone chemistry. | researchgate.net |

Table 2: Key Findings from Quantum Chemical Studies on Furanone Reactions

| Reaction Type | Key Finding | Implication | Reference |

| Thermal Isomerization | Interconversion of 2(3H)-furanone to 2(5H)-furanone occurs via a ring-opening to a ketenoic aldehyde intermediate followed by ring-closure. | Provides a mechanistic understanding of furanone stability and interconversion at elevated temperatures. | researchgate.net |

| Thermal Decomposition | The formation of final products like acrolein and carbon monoxide is dependent on the initial furanone isomer. | Helps in predicting the degradation products of furanones under thermal processing. | researchgate.net |

| Maillard Reaction Formation | The carbon skeleton of the sugar precursor can remain intact during the formation of some furanones like DMHF. | Elucidates the specific pathways for the formation of flavor-active furanones from sugars. | researchgate.net |

Future Research Directions and Academic Applications

Discovery of Novel Natural Sources and Analogs

The identification of 3(2H)-Furanone, 2-hexyl-5-methyl- has been linked to onion oil derived from Allium cepa, where its presence is considered an indicator of authenticity. vdoc.pub This initial finding opens the door to a broader exploration of its natural distribution. Future research should focus on systematic screening of other Allium species and a diverse range of plant materials, particularly those known for complex flavor profiles.

Furthermore, the search for natural analogs of this compound could reveal a family of structurally related furanones with potentially unique sensory properties or biological activities. Investigating the chemical profiles of various flora and microorganisms may lead to the discovery of furanones with different alkyl substitutions at the C-2 and C-5 positions of the furanone ring.

Elucidation of Uncharted Biosynthetic Pathways and Enzymes

The biosynthetic pathways leading to the formation of many furanones are still under investigation. While research on compounds like 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) in strawberries has pointed to precursors such as D-fructose 6-phosphate, the specific pathway for 2-hexyl-5-methyl-3(2H)-furanone is unknown. acs.org Future studies should aim to delineate the enzymatic steps and precursor molecules involved in its biosynthesis within Allium cepa. This could involve isotopic labeling studies to trace the metabolic origins of the hexyl and methyl groups.

A key area of academic application lies in the identification and characterization of the enzymes responsible for its formation. The discovery of novel enzymes, such as specific synthases or transferases, would not only advance our fundamental knowledge of plant biochemistry but also provide valuable tools for potential biotechnological production. Research into glucosyltransferases, which have been shown to modify other furanones, could also reveal how 2-hexyl-5-methyl-3(2H)-furanone is stabilized or altered in planta. nih.gov

Development of Sustainable and Scalable Synthetic Methodologies

While some synthetic methods for furanone derivatives exist, the development of sustainable and scalable methodologies for 3(2H)-Furanone, 2-hexyl-5-methyl- is a critical area for future research. Current approaches often rely on multi-step syntheses that may not be environmentally benign or economically viable for large-scale production.

Future research should explore green chemistry approaches, such as biocatalysis or the use of renewable starting materials. The application of enzymes discovered through biosynthetic pathway elucidation could pave the way for novel biocatalytic routes. Additionally, the development of chemoenzymatic strategies, combining the strengths of chemical and enzymatic synthesis, could offer efficient and sustainable production methods.

Deeper Understanding of Ecological Roles and Environmental Impact

The ecological significance of 3(2H)-Furanone, 2-hexyl-5-methyl- is another area ripe for investigation. In Allium cepa, it may play a role in plant-herbivore interactions, acting as a feeding deterrent or attractant for specific insects. Its potent aroma suggests a potential role in allelopathy or as a signaling molecule in plant defense mechanisms.

Research should be directed towards understanding its impact on soil microbial communities and its fate in the environment. Studies on its biodegradability and potential for bioaccumulation are necessary to assess its environmental footprint, particularly if its use as a flavor or fragrance compound were to expand.

Exploration of New In vitro Bio-Interaction Mechanisms in Non-Human Systems

The bioactivity of furanone compounds is a growing field of interest. Various furanone derivatives have demonstrated antimicrobial and biofilm-preventing activities against a range of microorganisms. nih.govmdpi.com For instance, halogenated furanones produced by the red algae Delisea pulchra are known to interfere with bacterial quorum sensing. nih.gov

Future in vitro studies on 3(2H)-Furanone, 2-hexyl-5-methyl- should investigate its potential to modulate microbial growth and behavior. Screening against a panel of plant pathogens, both fungal and bacterial, could reveal novel applications in agriculture. Furthermore, exploring its interactions with insect olfactory receptors could provide insights into its role as a semiochemical and its potential use in pest management strategies. Research into its effects on various non-human cell lines could also uncover other biological activities of academic and industrial interest.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.